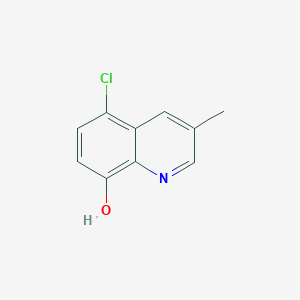

5-Chloro-3-methylquinolin-8-ol

Description

Structure

3D Structure

Properties

CAS No. |

61380-78-7 |

|---|---|

Molecular Formula |

C10H8ClNO |

Molecular Weight |

193.63 g/mol |

IUPAC Name |

5-chloro-3-methylquinolin-8-ol |

InChI |

InChI=1S/C10H8ClNO/c1-6-4-7-8(11)2-3-9(13)10(7)12-5-6/h2-5,13H,1H3 |

InChI Key |

UFEVEKUEVOSRJT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=CC(=C2N=C1)O)Cl |

Origin of Product |

United States |

Structural Characterization and Advanced Analytical Techniques

Spectroscopic Analysis of 5-Chloro-3-methylquinolin-8-ol and its Derivatives

Spectroscopic techniques are fundamental to the characterization of 5-Chloro-3-methylquinolin-8-ol, offering insights into its electronic structure, vibrational modes, and the chemical environment of its constituent atoms.

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H-NMR Spectroscopy: The proton NMR spectrum of 5-Chloro-3-methylquinolin-8-ol is expected to exhibit distinct signals corresponding to the aromatic protons, the methyl group protons, and the hydroxyl proton. The chemical shifts (δ) are influenced by the electron-donating and electron-withdrawing effects of the substituents on the quinoline (B57606) ring. The aromatic protons will likely appear in the downfield region (typically δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring current. The methyl group protons at the C3 position would present as a singlet in the upfield region (around δ 2.5 ppm). The hydroxyl proton signal is expected to be a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

¹³C-NMR Spectroscopy: The carbon-13 NMR spectrum will provide information on all the carbon atoms in the molecule. The spectrum would show ten distinct signals, corresponding to the nine carbon atoms of the quinoline ring and the one carbon of the methyl group. The chemical shifts of the aromatic carbons are expected in the range of δ 110-160 ppm. The carbon atom attached to the chlorine (C5) and the oxygen (C8) would be significantly influenced, appearing at the lower and higher ends of this range, respectively. The methyl carbon would resonate at a much higher field, typically around δ 15-25 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 5-Chloro-3-methylquinolin-8-ol

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| CH₃ | ~2.5 (s) | ~20 |

| H2 | ~8.7 (s) | ~150 |

| C3 | - | ~130 |

| H4 | ~7.8 (s) | ~135 |

| C4a | - | ~140 |

| C5 | - | ~125 |

| H6 | ~7.6 (d) | ~128 |

| H7 | ~7.2 (d) | ~115 |

| C8 | - | ~155 |

| C8a | - | ~145 |

| OH | Variable (br s) | - |

Note: Predicted values are based on data for analogous compounds and are for illustrative purposes. Actual experimental values may vary. s = singlet, d = doublet, br s = broad singlet.

Vibrational spectroscopy, including IR and FT-Raman, is used to identify the functional groups present in a molecule. The spectrum of 5-Chloro-3-methylquinolin-8-ol would be characterized by absorption bands corresponding to the stretching and bending vibrations of its bonds.

Key expected vibrational frequencies include:

O-H stretching: A broad band in the region of 3200-3600 cm⁻¹ due to the hydroxyl group.

C-H stretching: Aromatic C-H stretching vibrations are expected around 3000-3100 cm⁻¹, while the methyl C-H stretching will appear in the 2850-3000 cm⁻¹ region.

C=C and C=N stretching: Multiple sharp bands in the 1400-1650 cm⁻¹ region are characteristic of the quinoline ring.

C-O stretching: A band around 1200-1300 cm⁻¹ corresponding to the phenolic C-O bond.

C-Cl stretching: A strong absorption in the fingerprint region, typically between 600-800 cm⁻¹.

Table 2: Predicted IR and FT-Raman Vibrational Frequencies for 5-Chloro-3-methylquinolin-8-ol

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted FT-Raman Frequency (cm⁻¹) |

| O-H stretch | 3200-3600 (broad) | Weak |

| Aromatic C-H stretch | 3000-3100 | 3000-3100 |

| Aliphatic C-H stretch | 2850-3000 | 2850-3000 |

| C=C / C=N ring stretch | 1400-1650 | 1400-1650 |

| C-O stretch | 1200-1300 | 1200-1300 |

| C-Cl stretch | 600-800 | 600-800 |

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The quinoline ring system is a chromophore that absorbs UV radiation. The spectrum of 5-Chloro-3-methylquinolin-8-ol is expected to show multiple absorption bands corresponding to π→π* and n→π* transitions. The presence of the chloro, hydroxyl, and methyl substituents will influence the position and intensity of these absorption maxima (λmax). The hydroxyl group, being an auxochrome, is likely to cause a bathochromic (red) shift in the absorption bands.

Table 3: Predicted UV-Vis Absorption Maxima for 5-Chloro-3-methylquinolin-8-ol

| Electronic Transition | Predicted λmax (nm) |

| π→π | ~250-280 |

| π→π | ~300-340 |

| n→π* | ~350-400 |

Note: These are estimated ranges and can be influenced by the solvent used for analysis.

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. For 5-Chloro-3-methylquinolin-8-ol (C₁₀H₈ClNO), the molecular weight is approximately 193.63 g/mol .

In an ESI-MS experiment, the compound would likely be observed as a protonated molecule [M+H]⁺ at m/z ≈ 194.64. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition.

The fragmentation pattern in the mass spectrum would be characteristic of the quinoline core and the substituents. Expected fragmentation pathways include the loss of a chlorine atom, a methyl radical, and potentially a molecule of carbon monoxide. The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion peak and its fragments, with an M+2 peak approximately one-third the intensity of the M peak, due to the natural abundance of the ³⁷Cl isotope. nih.gov

Table 4: Predicted Mass Spectrometry Data for 5-Chloro-3-methylquinolin-8-ol

| Ion | Predicted m/z | Description |

| [M]⁺ | ~193 | Molecular Ion |

| [M+2]⁺ | ~195 | Isotopic peak due to ³⁷Cl |

| [M-Cl]⁺ | ~158 | Loss of chlorine |

| [M-CH₃]⁺ | ~178 | Loss of a methyl radical |

Crystallographic Determination

Crystallographic techniques, particularly single-crystal X-ray diffraction, provide the most definitive structural information for a crystalline solid.

While the crystal structure of 5-Chloro-3-methylquinolin-8-ol has not been reported, analysis of a closely related derivative, 5-chloroquinolin-8-yl acrylate, provides valuable comparative data. researchgate.net The crystal structure of this derivative was determined to be monoclinic with the space group P2₁/c. researchgate.net It is plausible that 5-Chloro-3-methylquinolin-8-ol could also crystallize in a similar system.

A single-crystal X-ray diffraction analysis of 5-Chloro-3-methylquinolin-8-ol would determine its precise bond lengths, bond angles, and torsion angles. It would also reveal the three-dimensional packing of the molecules in the crystal lattice, including any intermolecular interactions such as hydrogen bonding involving the hydroxyl group and π-π stacking of the quinoline rings.

Table 5: Crystallographic Data for the Related Compound 5-chloroquinolin-8-yl acrylate

| Parameter | Value |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | Value not available |

| b (Å) | Value not available |

| c (Å) | Value not available |

| α (°) | 90 |

| β (°) | Value not available |

| γ (°) | 90 |

| Volume (ų) | Value not available |

| Z | 4 |

Source: Data for 5-chloroquinolin-8-yl acrylate. researchgate.net Specific unit cell dimensions were not provided in the available abstract.

Electrochemical Characterization (e.g., Cyclic Voltammetry for Redox Properties)

A comprehensive search of scientific literature and chemical databases was conducted to obtain information regarding the electrochemical characterization of 5-Chloro-3-methylquinolin-8-ol, with a specific focus on its redox properties as determined by cyclic voltammetry. This investigation included searches for experimental data as well as theoretical and computational studies that might predict its electrochemical behavior.

Despite these efforts, no specific experimental or computational data on the electrochemical properties, including cyclic voltammetry, for the compound 5-Chloro-3-methylquinolin-8-ol could be located in the available scientific literature. The search for detailed research findings and data tables related to its redox characteristics did not yield any results for this particular molecule.

Therefore, this section cannot be completed with the detailed research findings and data tables as requested in the instructions, due to the absence of published research on this specific analytical aspect of 5-Chloro-3-methylquinolin-8-ol.

Computational and Theoretical Investigations in Chemical Research

Density Functional Theory (DFT) CalculationsDetailed findings from DFT calculations, including optimized geometric parameters (bond lengths and angles), conformational analysis, electronic properties (HOMO-LUMO energies, energy gap, atomic charges), predicted vibrational frequencies (IR and Raman), solvation energy calculations, non-linear optical (NLO) properties, and Natural Bond Orbital (NBO) or Atom in Molecules (AIM) analyses, are contingent on dedicated computational studies of 5-Chloro-3-methylquinolin-8-ol. As such data could not be located in the public domain, the specific subsections cannot be populated with the required scientifically accurate and compound-specific information.

Natural Bond Orbital (NBO) and Atom in Molecules (AIM) Analyses

Further research and dedicated computational studies are necessary to generate the data required to thoroughly address these aspects for 5-Chloro-3-methylquinolin-8-ol.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movement of atoms and molecules over time. For 5-Chloro-8-hydroxyquinoline, MD simulations have been employed to understand its interaction with biological macromolecules.

One key application has been in the study of its binding with serum albumin, a primary carrier protein in the blood. nih.gov Computational simulations, in conjunction with biophysical analysis, have been used to elucidate the interaction mechanism between Cloxyquin and Bovine Serum Albumin (BSA). nih.gov These simulations help to visualize and understand the dynamic nature of the binding process, providing insights that complement experimental data. nih.gov Further studies have also utilized MD simulations to investigate the reactive properties of 5-chloro-8-hydroxyquinoline, offering a deeper understanding of its chemical behavior at a molecular level. dntb.gov.ua

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Studies

Quantitative Structure-Activity Relationship (QSAR) studies are essential for designing new compounds by establishing a mathematical correlation between the chemical structure and biological activity. researchgate.net For 8-hydroxyquinoline (B1678124) and its derivatives, including the 5-chloro variant, QSAR analysis helps in designing new molecules with potentially enhanced antimicrobial properties. researchgate.net

3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed, three-dimensional understanding of these relationships. mdpi.com Studies on related quinoline (B57606) structures have shown that these models can successfully explain the structure-activity relationship in terms of steric, electronic, and hydrogen-bond acceptor properties. mdpi.com For instance, in a study of pyrimido-isoquinolin-quinone derivatives, CoMFA and CoMSIA models demonstrated good statistical values, indicating their predictive power. mdpi.com These models have revealed that bulky, electron-rich groups with hydrogen bond acceptor capabilities on the molecule's benzene (B151609) ring are favorable for antibacterial activity. mdpi.com Such insights are instrumental in the rational development of new bioactive quinoline compounds. nih.gov

Table 1: Statistical Values from a 3D-QSAR Study on Related Quinoline Derivatives

| Model | q² (Cross-validated correlation coefficient) | r² (Non-cross-validated correlation coefficient) |

|---|---|---|

| CoMFA | 0.660 | 0.938 |

| CoMSIA | 0.596 | 0.895 |

This data is from a study on pyrimido-isoquinolin-quinone compounds and illustrates the statistical robustness of 3D-QSAR models in this class of molecules. mdpi.com

Molecular Modeling and Docking Studies

Molecular modeling and docking are computational techniques that predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

Molecular docking simulations have been successfully used to predict how 5-Chloro-8-hydroxyquinoline binds to proteins. A notable study focused on its interaction with Bovine Serum Albumin (BSA), a key transport protein. nih.gov The simulations predicted several potential binding sites on the BSA structure, primarily within subdomains IB and IIIB and in a groove between subdomains IIA and IIIA. nih.gov The top-ranked docking poses placed the compound in specific fatty acid binding sites, providing a clear model of the ligand-protein complex. nih.gov These predictive models are crucial for understanding the pharmacokinetics of the compound. nih.gov

Docking studies provide detailed insights into the specific interactions between a ligand and the amino acid residues within a protein's active or binding site. For 5-Chloro-8-hydroxyquinoline, docking simulations with BSA revealed that hydrophobic interactions are the major driving force for the complexation. nih.gov

Key interactions were identified between the quinoline scaffold of the compound and specific amino acid residues of BSA. nih.gov These interactions are detailed in the table below.

Table 2: Predicted Interactions between 5-Chloro-8-hydroxyquinoline and BSA Residues

| Interacting BSA Residue | Type of Interaction |

|---|---|

| Phe550 | Hydrophobic |

| Leu531 | Hydrophobic |

| Leu574 | Hydrophobic |

| Phe506 | π-π stacking |

| Tyr400 | Hydrogen bond |

This data summarizes the key molecular interactions predicted by docking simulations. nih.gov

In studies of related 2-chloroquinoline (B121035) derivatives, molecular docking was used to explore the mode of inhibition of the MurD ligase enzyme, demonstrating the utility of this approach in identifying specific enzyme-ligand interactions. degloorcollege.in

The insights gained from QSAR and molecular docking studies are fundamental to the rational design and optimization of new derivatives. By understanding the structural features that enhance biological activity, chemists can strategically modify the parent compound. researchgate.netnih.gov

3D-QSAR models, for example, generate contour maps that highlight regions where steric bulk, positive or negative charges, or hydrogen bonding capabilities would be favorable or unfavorable for activity. mdpi.com Based on the findings from CoMFA and CoMSIA models, new derivatives can be designed with modifications predicted to improve their binding affinity and efficacy. mdpi.com This computational-led approach significantly accelerates the drug development process by prioritizing the synthesis of compounds with the highest potential for success. researchgate.netmdpi.com

Structure Activity Relationship Sar Studies of 5 Chloro 3 Methylquinolin 8 Ol Analogues

Impact of Substituents on Biological Activity (General Principles)

The quinoline (B57606) scaffold, a fusion of a benzene (B151609) and a pyridine (B92270) ring, serves as a privileged structure in medicinal chemistry due to its ability to interact with various biological targets. ijresm.com The biological profile of quinoline derivatives can be significantly modulated by the introduction of different substituents. ijresm.com These modifications can influence the compound's electronic properties, lipophilicity, steric profile, and metal-chelating ability, all of which can impact its biological activity.

For instance, the introduction of different functional groups can lead to a wide spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects. scispace.comnih.gov The nature and position of these substituents dictate the compound's mechanism of action and its potency. For example, in the context of antibacterial agents, specific substitutions can enhance activity against both Gram-positive and Gram-negative bacteria. nih.gov

Influence of Halogenation at C-5 (e.g., Chlorine) on Activity and Selectivity

Halogenation at the C-5 position of the quinoline ring, particularly with chlorine, is a critical determinant of biological activity and selectivity. The presence of a chlorine atom at this position has been shown to be beneficial for the anticancer and antibacterial activities of 8-hydroxyquinoline (B1678124) derivatives. nih.govmtak.hu This substitution can enhance the molecule's ability to penetrate cell membranes due to increased lipophilicity. tandfonline.com

For example, the 5-chloro-quinoline-8-ol scaffold has been reported to possess moderate activity against Gram-negative bacteria. nih.gov Furthermore, the introduction of an electron-withdrawing chloro-substituent at the C-5 position decreases the pKa values of both the hydroxyl group at C-8 and the quinoline nitrogen, which can influence the compound's metal-chelating properties and bioavailability. acs.orgnih.gov Studies have shown that C-5 halogenation is a key feature in the design of potent inhibitors of various biological targets. nih.govnih.gov The regioselective halogenation at the C-5 position is an area of significant interest in synthetic chemistry to generate potent analogues. sioc-journal.cnrsc.org

Table 1: Effect of C-5 Halogenation on Physicochemical Properties

| Compound | C-5 Substituent | pKa (NquinH+) | pKa (OH) |

|---|---|---|---|

| 8-hydroxyquinoline | H | 4.99 | 9.51 |

| 5-chloro-8-hydroxyquinoline | Cl | 3.8 | 7.6 |

Role of the Hydroxyl Group at C-8 in Metal Chelation and Activity

The hydroxyl group at the C-8 position of the quinoline ring is a cornerstone of the biological activity of this class of compounds. Its proximity to the nitrogen atom at position 1 allows for the formation of stable chelate complexes with a variety of metal ions, including iron, copper, and zinc. scispace.comrroij.comdovepress.com This metal-chelating ability is fundamental to many of the observed biological effects, such as antimicrobial, anticancer, and neuroprotective activities. tandfonline.comdovepress.comresearchgate.net

The chelation of metal ions can lead to several biological consequences. It can disrupt metal homeostasis within cells, leading to cytotoxic effects in cancer cells or inhibiting the growth of microorganisms that rely on these metals for essential enzymatic processes. dovepress.com The formation of metal complexes can also facilitate the transport of the compound across biological membranes and influence its interaction with target biomolecules. rroij.com The rigidity of the molecule increases upon chelation, which can enhance its fluorescence, a property utilized in analytical applications. scispace.comrroij.com Among the seven isomers of monohydroxyquinolines, only 8-hydroxyquinoline is capable of forming these bidentate chelates with divalent metal ions, highlighting the unique importance of the C-8 hydroxyl group. dovepress.com

Effects of Substitutions at C-2 and C-7 Positions

Substitutions at the C-2 and C-7 positions of the quinoline ring can significantly modulate the biological activity of 8-hydroxyquinoline analogues.

C-2 Position: Modifications at the C-2 position can influence the steric and electronic properties of the molecule, thereby affecting its interaction with biological targets. For instance, the introduction of a methyl group at the C-2 position (as in 5,7-dichloro-2-methyl-quinolin-8-ol, or Chlorquinaldol) is known to contribute to its antibacterial and antifungal properties. researchgate.net The size and nature of the substituent at C-2 can impact the compound's potency and spectrum of activity.

C-7 Position: The C-7 position is a common site for modification in the development of novel 8-hydroxyquinoline derivatives. Introducing various substituents at this position can lead to compounds with a range of biological activities. For example, the introduction of a benzyl (B1604629) moiety at C-7 has been explored in the context of developing inhibitors of specific cellular signaling pathways. nih.gov However, the activity is highly dependent on the nature of the substituent; for instance, a simple C-7 benzyl moiety was not a mandatory structural feature for activity in one study, as increasing the size of another substituent could restore activity. nih.gov The substitution at C-7 can also be crucial for the inhibitory activity against bacterial efflux pumps, with bromine substitution at this position being identified as important. acs.org

Table 2: Impact of C-7 Substitution on GLI1 Protein Level

| Compound Analogue | C-7 Substituent | Effect on GLI1 Protein Level |

|---|---|---|

| 9 | Unsubstituted | No effect |

| 10 | 4-Cl-benzyl | No effect |

| 11 | 2-Cl-benzyl | Weak reduction |

| 12 | 4-Me-benzyl | Weak reduction |

Data sourced from PubMed Central. nih.gov

Correlation of Physicochemical Parameters (e.g., pKa, Lipophilicity, Acidity) with Activity

pKa and Acidity: The pKa values of the C-8 hydroxyl group and the quinoline nitrogen are crucial for metal chelation and interaction with biological targets. acs.orgnih.gov As previously mentioned, the introduction of an electron-withdrawing group like chlorine at the C-5 position lowers these pKa values, thereby affecting the ionization state of the molecule at physiological pH. acs.orgnih.gov This, in turn, influences the compound's ability to form metal complexes and its membrane permeability.

Lipophilicity: Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a key factor in determining a compound's ability to cross biological membranes. nih.govnih.gov A certain degree of lipophilicity is necessary for the compound to be absorbed and distributed to its site of action. Halogenation, such as the introduction of chlorine at the C-5 position, generally increases the lipophilicity of the molecule. tandfonline.com However, an optimal balance of lipophilicity and hydrophilicity is required for good bioavailability. nih.gov Quantitative structure-activity relationship (QSAR) studies often utilize lipophilicity as a key descriptor to predict biological activity. frontiersin.org

Mechanisms of Action at the Molecular and Cellular Level

Metal Chelation and Ionophore Activity

A primary characteristic of 5-Chloro-3-methylquinolin-8-ol, like other 8-hydroxyquinoline (B1678124) (8HQ) derivatives, is its potent metal chelating capability. mdpi.com This property is fundamental to many of its biological effects, allowing it to bind to metal ions and modulate their activity and distribution within biological systems. mdpi.com

The 8-hydroxyquinoline scaffold is a bidentate chelating agent, meaning it can form two bonds with a central metal ion, creating a stable complex. researchgate.net The hydroxyl group at the C-8 position and the nitrogen atom in the quinoline (B57606) ring act as coordination sites for metal ions. nih.gov This structure allows it to form stable complexes with a variety of divalent and trivalent transition metal ions, including copper (Cu), zinc (Zn), and iron (Fe). mdpi.com The formation of these lipophilic metal-ligand complexes is crucial for their biological function. nih.gov The antimicrobial action of related 8-hydroxyquinoline compounds has been linked to this chelating activity, which can deprive microbes of essential metal nutrients like iron. frontiersin.org The antitumor efficacy of some quinoline-based compounds has also been associated with an iron chelation mechanism.

The ability of 8-hydroxyquinolines to bind zinc is particularly relevant for their interaction with zinc-dependent enzymes. researchgate.net Studies have explored the zinc-binding interactions of 8HQ derivatives to understand how these compounds inhibit the catalytic activity of metalloenzymes. researchgate.net

| Metal Ion | Biological Relevance of Chelation |

|---|---|

| Copper (Cu) | Associated with proteasome inhibition and antiangiogenesis activity. mdpi.com |

| Zinc (Zn) | Key to inhibition of zinc-dependent enzymes like HDACs and HIV-1 Integrase. researchgate.net |

| Iron (Fe) | Deprives microbes of essential nutrients; linked to antitumor mechanisms. frontiersin.org |

Beyond simply binding to metal ions, 8-hydroxyquinoline derivatives can act as ionophores, transporting metal ions across biological membranes and disrupting cellular metal homeostasis. mdpi.com The chelation of a metal ion by the ligand results in a neutral, lipid-soluble complex that can more easily penetrate cell membranes. nih.gov

A prominent example is the ionophore activity involving copper. The anticancer activity of related compounds like clioquinol (B1669181) is linked to its ability to bind copper and transport it into cancer cells. mdpi.com This influx of copper disrupts the normal cellular balance and contributes to the compound's therapeutic effects, such as proteasome inhibition. mdpi.com Similarly, studies on clioquinol, a halogenated 8-hydroxyquinoline, have shown it facilitates the uptake of nickel (Ni2+) and zinc (Zn2+) into tissues, demonstrating its broad ionophore capabilities. nih.gov This disruption of the delicate balance of metal ions is a key mechanism through which these compounds exert their biological effects.

Enzyme Inhibition

The ability of 5-Chloro-3-methylquinolin-8-ol and its structural analogs to inhibit specific enzymes is another critical aspect of its mechanism of action. This inhibition is often, though not exclusively, linked to its metal-chelating properties.

The 8-hydroxyquinoline scaffold has been identified as a novel class of inhibitors targeting the interaction between HIV-1 integrase (IN) and the host protein Lens Epithelium-Derived Growth Factor (LEDGF/p75). researchgate.net This interaction is crucial for the integration of the viral DNA into the host genome, a vital step in the HIV-1 replication cycle. By blocking this protein-protein interaction, these compounds act as allosteric inhibitors, preventing the proper function of the integrase enzyme without binding to its catalytic site. researchgate.net

Fragment-based drug discovery studies have shown that simple 8-hydroxyquinolines can effectively inhibit this interaction. Specifically, 5-chloroquinolin-8-ol, a close analog of the subject compound, was found to inhibit the IN-LEDGF/p75 interaction with a micromolar IC50 value. researchgate.net Molecular modeling suggests that the 8-hydroxyquinoline core binds at the IN-LEDGF/p75 interface, forming hydrogen bonds with key amino acid residues like His171 and Glu170 of the integrase enzyme. researchgate.net

| Compound | IC50 (µM) |

|---|---|

| 5-chloroquinolin-8-ol | 3.6 ± 0.5 |

| 5,7-dichloroquinolin-8-ol | 4.3 ± 0.2 |

| 5-(ethoxymethyl)quinolin-8-ol | 2.4 ± 0.4 |

The ubiquitin-proteasome pathway is a critical cellular system for protein degradation, and its inhibition is a validated strategy in cancer therapy. Research has demonstrated that 8-hydroxyquinoline and its analog clioquinol can inhibit the proteasome's activity in tumor cells, but this action is dependent on the presence of copper.

The mechanism requires the compound to function as a copper ionophore. mdpi.com The 8-hydroxyquinoline derivative chelates extracellular copper, forming a lipophilic complex that can enter the cell. The subsequent increase in intracellular copper concentration leads to the inhibition of the proteasome, resulting in suppressed cancer cell proliferation and the induction of apoptosis. This demonstrates a direct link between the compound's metal-binding capabilities and its ability to inhibit a key cellular enzyme complex. mdpi.com

Histone deacetylases (HDACs) are a class of zinc-dependent enzymes that play a crucial role in gene expression regulation. researchgate.netfrontiersin.org Their inhibition is a promising therapeutic approach for cancer. The 8-hydroxyquinoline scaffold has been investigated for its potential to inhibit HDACs, owing to its strong zinc-binding properties. researchgate.net

The proposed mechanism of action involves the chelation of the Zn2+ ion within the catalytic active site of the HDAC enzyme. researchgate.net This interaction prevents the enzyme from binding to its natural substrate, acetylated lysine (B10760008) residues on histone proteins, thereby inhibiting its function. A study focusing on HDAC8, a class I HDAC, explored the inhibitory potential of various 8-hydroxyquinoline derivatives. While the tested compounds showed minimal efficacy compared to established pan-HDAC inhibitors, the study confirmed that the 8HQ scaffold does interact with the zinc-dependent enzyme. researchgate.net Further research on other quinoline-based structures has led to the development of potent and selective HDAC inhibitors, validating the quinoline core as a viable scaffold for targeting these enzymes.

Ribonucleotide Reductase Inhibition

A review of available scientific literature did not yield specific research findings detailing the inhibitory activity of 5-Chloro-3-methylquinolin-8-ol against Ribonucleotide Reductase.

Matrix Metalloproteinases (MMP-2, MMP-9) Inhibition

Based on a review of current scientific literature, there is no specific information available regarding the inhibitory effects of 5-Chloro-3-methylquinolin-8-ol on the activity of Matrix Metalloproteinases MMP-2 and MMP-9.

2-Oxoglutarate Oxygenases Inhibition

A review of published scientific studies did not provide specific data on the inhibitory mechanism or activity of 5-Chloro-3-methylquinolin-8-ol towards 2-Oxoglutarate Oxygenases.

Sphingosine Kinase (SphK1, SphK2) Inhibition

There is no specific information in the current scientific literature detailing the inhibitory activity of 5-Chloro-3-methylquinolin-8-ol against Sphingosine Kinase 1 (SphK1) or Sphingosine Kinase 2 (SphK2).

ACP Reductase Inhibition

A review of scientific literature did not yield specific information concerning the inhibitory activity of 5-Chloro-3-methylquinolin-8-ol against ACP Reductase.

α-Glucosidase and α-Amylase Inhibition

An analysis of the available scientific literature found no specific studies or data on the inhibitory effects of 5-Chloro-3-methylquinolin-8-ol on α-Glucosidase and α-Amylase.

Botulinum Neurotoxin A Metalloprotease Inhibition

The 8-hydroxyquinoline (quinolin-8-ol) scaffold, which forms the core of 5-Chloro-3-methylquinolin-8-ol, is a recognized inhibitor of the Botulinum neurotoxin serotype A (BoNT/A) light chain (LC). The BoNT/A LC is a zinc-dependent metalloprotease that cleaves the SNAP-25 protein, a critical step in neurotransmitter release. Inhibition of this enzyme can prevent the flaccid paralysis characteristic of botulism.

The primary mechanism of action for quinolinol-based inhibitors is the chelation of the catalytic zinc ion within the enzyme's active site. The nitrogen atom of the quinoline ring and the adjacent hydroxyl group form a bidentate chelate with the Zn²⁺ ion, disrupting the enzyme's proteolytic function.

While direct inhibitory data for 5-Chloro-3-methylquinolin-8-ol is not specified in the reviewed literature, structure-activity relationship (SAR) studies on analogous compounds highlight the importance of substitutions on the quinoline ring for inhibitory potency. Research has demonstrated that halogen and methyl substitutions can significantly influence the compound's effectiveness.

For instance, the addition of a methyl group to related quinolinol structures has been shown to improve inhibitory activity against the BoNT/A light chain. Similarly, chloro substitutions are crucial for potency. One study explored quinolinol-5-sulfonamide derivatives and found that a 3-chloro substituent on an associated phenyl ring was necessary for superior inhibitory activity, and the addition of an N-methyl group further increased inhibition. Another study showed that 2-methyl-5,7-dichloro-8-hydroxy-quinoline exhibited more potent inhibition than its unmethylated counterpart. This suggests that the specific placement of both the 5-chloro and 3-methyl groups on the 8-hydroxyquinoline scaffold of the subject compound would be expected to modulate its inhibitory activity.

Table 1: Inhibitory Activity of Quinolinol Analogues against Botulinum Neurotoxin A Light Chain (BoNT/A LC)

| Compound | Target | Measurement | Value |

| N-(3-chlorophenyl)-8-hydroxy-N-methylquinoline-5-sulfonamide | BoNT/A LC | Kᵢ | 0.9 µM |

| 2-methyl-5,7-dichloro-8-hydroxy-quinoline (2-methyl-chloroxine) | BoNT/A LC | IC₅₀ | 10.1 µM |

| 5,7-dichloro-8-hydroxy-quinoline (Chloroxine) | BoNT/A LC | IC₅₀ | 11.5 µM |

Interference with Protein-Protein Interactions (e.g., LptA-LptC)

There is no available research that describes the effect of 5-Chloro-3-methylquinolin-8-ol on the interaction between Lipopolysaccharide transport protein A (LptA) and Lipopolysaccharide transport protein C (LptC). The mechanism by which this specific compound might interfere with bacterial lipopolysaccharide transport machinery has not been documented.

Applications in Materials Science and Advanced Analytical Techniques

Chemosensor Development

The development of chemosensors for the selective and sensitive detection of various analytes is a significant area of research. Derivatives of 8-hydroxyquinoline (B1678124) are well-known for their coordination chemistry and fluorescent properties, making them excellent candidates for the design of fluorescent chemosensors.

Fluorescent Sensing of Metal Ions (e.g., Zn²⁺, Al³⁺)

Derivatives of 8-hydroxyquinoline are frequently utilized in the design of fluorescent chemosensors for the detection of metal ions. researchgate.net The nitrogen atom of the quinoline (B57606) ring and the oxygen atom of the hydroxyl group form a chelating site that can bind with metal ions. This binding event often leads to a significant change in the photophysical properties of the molecule, such as an enhancement or quenching of its fluorescence, allowing for the detection and quantification of the target ion.

While the parent compound, 8-hydroxyquinoline, and its various derivatives have been extensively studied as fluorescent sensors for a range of metal ions including Zn²⁺ and Al³⁺, specific research detailing the use of 5-Chloro-3-methylquinolin-8-ol for the fluorescent sensing of these particular ions is not extensively available in the current body of scientific literature. mdpi.comsemanticscholar.orgmdpi.com The principles of chelation-enhanced fluorescence suggest that 5-Chloro-3-methylquinolin-8-ol would likely exhibit a fluorescent response upon coordination with these metal ions. However, without specific studies, the selectivity and sensitivity of this response remain undetermined.

Mechanisms of Fluorescence Enhancement (e.g., Aggregation-Induced Emission, Ligand Rigidity)

The enhancement of fluorescence in chemosensors upon analyte binding can be attributed to several mechanisms. Two prominent mechanisms for 8-hydroxyquinoline derivatives are the chelation-enhanced fluorescence (CHEF) effect, which is often related to an increase in ligand rigidity, and aggregation-induced emission (AIE).

Upon chelation with a metal ion, the structure of 5-Chloro-3-methylquinolin-8-ol would become more rigid. This increased rigidity can restrict intramolecular vibrations and rotations that typically serve as non-radiative decay pathways for the excited state. By minimizing these non-radiative processes, the radiative decay pathway (fluorescence) becomes more favorable, leading to an enhancement of the fluorescence signal.

Aggregation-induced emission is a phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent in the aggregated state. This is often due to the restriction of intramolecular rotations in the aggregate state. While AIE has been observed in various organic luminophores, there is no specific research to date that documents aggregation-induced emission characteristics for 5-Chloro-3-methylquinolin-8-ol.

Selectivity and Sensitivity in Metal Ion Detection

The selectivity and sensitivity of a chemosensor are critical parameters for its practical application. Selectivity refers to the ability of the sensor to respond to a specific analyte in the presence of other potentially interfering species. Sensitivity is a measure of how small a concentration of the analyte can be reliably detected.

Bioimaging Applications

Fluorescent chemosensors that can operate in biological environments are valuable tools for bioimaging, allowing for the visualization of the distribution and concentration of specific analytes within living cells and tissues. The lipophilic nature of many 8-hydroxyquinoline derivatives allows them to penetrate cell membranes.

Given the structural similarities to other 8-hydroxyquinoline derivatives that have been successfully used for bioimaging, it is plausible that 5-Chloro-3-methylquinolin-8-ol could be developed for such applications. researchgate.net However, there is currently a lack of specific studies demonstrating the use of 5-Chloro-3-methylquinolin-8-ol as a fluorescent probe for bioimaging applications.

Corrosion Inhibition

The protection of metals from corrosion is of immense industrial importance. Organic molecules, particularly those containing heteroatoms and aromatic rings, can act as effective corrosion inhibitors by adsorbing onto the metal surface and forming a protective barrier.

Mechanism of Adsorption on Metal Surfaces (e.g., Langmuir Isotherm)

The primary mechanism of corrosion inhibition by organic compounds involves their adsorption onto the metal surface. This adsorption can be physical (physisorption), involving electrostatic interactions, or chemical (chemisorption), involving the formation of coordinate bonds between the inhibitor molecules and the metal atoms. The effectiveness of an inhibitor is often related to its ability to form a stable and dense adsorbed layer.

The adsorption behavior of corrosion inhibitors is often studied using adsorption isotherms, which describe the relationship between the concentration of the inhibitor in the solution and the extent of its adsorption on the metal surface at a constant temperature. The Langmuir adsorption isotherm is a commonly used model that assumes monolayer adsorption onto a homogeneous surface with a finite number of identical adsorption sites. researchgate.netimist.ma

Formation of Protective Films

The compound 5-Chloro-3-methylquinolin-8-ol, a derivative of 8-hydroxyquinoline, is anticipated to exhibit significant potential in the formation of protective films on metal surfaces, primarily for corrosion inhibition. While direct studies on this specific compound are not extensively documented in publicly accessible literature, the well-established behavior of analogous 8-hydroxyquinoline derivatives provides a strong basis for its application in this field. The protective mechanism is rooted in the molecule's ability to form a stable, insoluble complex with metal ions on the surface, creating a barrier against corrosive agents.

The formation of this protective layer is a result of chemisorption, where the 5-Chloro-3-methylquinolin-8-ol molecules adsorb onto the metal surface. This process is facilitated by the presence of heteroatoms (nitrogen and oxygen) and the π-electrons of the quinoline ring, which act as active centers for adsorption. The resulting film is a metal-organic complex that is hydrophobic and acts as a physical barrier, preventing the diffusion of corrosive species such as water, oxygen, and chloride ions to the metal surface.

Studies on structurally similar 8-hydroxyquinoline derivatives have demonstrated high corrosion inhibition efficiencies on various metals, including carbon steel in acidic environments. rsc.org For instance, derivatives such as 5-propoxymethyl-8-hydroxyquinoline (PMHQ) and 5-methoxymethyl-8-hydroxyquinoline (MMHQ) have shown protection efficiencies exceeding 90% at optimal concentrations. rsc.org The adsorption of these molecules on the metal surface has been found to follow the Langmuir adsorption isotherm, indicating the formation of a monolayer protective film. rsc.org It is hypothesized that 5-Chloro-3-methylquinolin-8-ol would act as a mixed-type inhibitor, retarding both the anodic and cathodic reactions of the corrosion process.

Corrosion Inhibition Efficiency of 8-Hydroxyquinoline Derivatives on Carbon Steel in 1 M HCl

| Inhibitor | Concentration (M) | Inhibition Efficiency (%) | Adsorption Isotherm |

|---|---|---|---|

| 5-propoxymethyl-8-hydroxyquinoline (PMHQ) | 10-3 | 94 | Langmuir |

| 5-methoxymethyl-8-hydroxyquinoline (MMHQ) | 10-3 | 89 | Langmuir |

| 5-hydroxymethyl-8-hydroxyquinoline (HMHQ) | 10-3 | 81 | Langmuir |

Data extrapolated from studies on similar 8-hydroxyquinoline derivatives. rsc.org

The presence of the chloro and methyl groups on the quinoline ring of 5-Chloro-3-methylquinolin-8-ol is expected to influence its film-forming and corrosion inhibition properties. The electron-withdrawing nature of the chlorine atom could enhance the adsorption onto the metal surface, while the electron-donating methyl group might increase the electron density on the quinoline ring, further strengthening the bond between the inhibitor and the metal.

Applications in Electron Transport (e.g., Organic Light-Emitting Diodes - OLEDs)

Metal complexes of 8-hydroxyquinoline and its derivatives are cornerstone materials in the field of Organic Light-Emitting Diodes (OLEDs), renowned for their excellent electron transport and emissive properties. researchgate.netmdpi.com The archetypal compound, tris(8-hydroxyquinolinato)aluminum (Alq3), has been extensively used as both an emissive layer and an electron transport layer in OLED devices. nih.goviitk.ac.in While specific research on the application of 5-Chloro-3-methylquinolin-8-ol in OLEDs is not widely reported, its structural similarity to other functionalized 8-hydroxyquinolines suggests its potential utility in this technology.

In an OLED, the metal complex of a substituted 8-hydroxyquinoline, such as a hypothetical Al(III) complex of 5-Chloro-3-methylquinolin-8-ol, would likely serve a similar function to Alq3. When a voltage is applied to the OLED, electrons are injected from the cathode into the electron transport layer, which is composed of the metal-organic complex. This layer facilitates the transport of electrons to the emissive layer, where they recombine with holes injected from the anode, leading to the emission of light. The stability and electron-transporting capability of the 8-hydroxyquinoline ligand are crucial for the efficiency and longevity of the OLED device. researchgate.net

The introduction of substituents onto the 8-hydroxyquinoline backbone is a well-established strategy for tuning the optoelectronic properties of the resulting metal complexes. researchgate.net The emission color of the OLED can be modified by altering the electronic properties of the ligand. For instance, the presence of the electron-withdrawing chloro group and the electron-donating methyl group in 5-Chloro-3-methylquinolin-8-ol would be expected to modulate the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of its metal complex. This, in turn, would alter the bandgap and, consequently, the wavelength of the emitted light. It is plausible that a metal complex of 5-Chloro-3-methylquinolin-8-ol could exhibit a shifted emission spectrum compared to the green emission of Alq3, potentially towards the blue or yellow-green region.

Photoluminescence Properties of Substituted 8-Hydroxyquinoline Aluminum Complexes

| Ligand | Metal Ion | Emission Maximum (λmax) | Color |

|---|---|---|---|

| 8-hydroxyquinoline | Al(III) | ~530 nm | Green |

| 5-alkoxymethyl-8-hydroxyquinoline | Al(III) | 538-540 nm | Green (red-shifted) |

| Hypothetical 5-Chloro-3-methylquinolin-8-ol | Al(III) | Predicted Shift | Blue or Yellow-Green Shift Possible |

Data for 8-hydroxyquinoline and 5-alkoxymethyl-8-hydroxyquinoline are from existing literature researchgate.netnih.gov; properties for the hypothetical complex are predictive.

Furthermore, the substituents can influence the solubility and film-forming properties of the metal complex, which are critical for the fabrication of high-quality OLED devices via solution processing or thermal evaporation. researchgate.net The chloro and methyl groups could enhance the solubility of the complex in organic solvents, making it more suitable for certain deposition techniques.

Analytical Chemistry Applications (e.g., Gravimetric Analysis, Metal Extraction)

The strong metal-chelating properties of 8-hydroxyquinoline and its derivatives make them valuable reagents in analytical chemistry, particularly for gravimetric analysis and the solvent extraction of metal ions. scispace.com The ability of the hydroxyl and quinoline nitrogen groups to form stable, often colored, and insoluble complexes with a wide range of metal ions is the basis for these applications. 5-Chloro-3-methylquinolin-8-ol, as a member of this family, is expected to be a highly effective analytical reagent.

In gravimetric analysis, a solution containing the metal ion of interest is treated with a solution of the chelating agent, in this case, 5-Chloro-3-methylquinolin-8-ol. The resulting metal complex precipitates out of the solution. This precipitate is then filtered, washed, dried, and weighed. From the weight of the precipitate and its known stoichiometric formula, the amount of the metal ion in the original sample can be accurately determined. The key requirements for a good gravimetric reagent are that it forms a highly insoluble complex with the target metal ion and that the precipitate is of a known, stable composition. The 8-hydroxyquinoline derivatives are well-suited for this purpose.

Solvent extraction is another powerful analytical technique that can utilize 5-Chloro-3-methylquinolin-8-ol. In this method, an aqueous solution containing various metal ions is brought into contact with an immiscible organic solvent containing the chelating agent. The 5-Chloro-3-methylquinolin-8-ol will selectively form a neutral, lipophilic complex with a specific metal ion. This complex is then extracted into the organic phase, leaving other metal ions behind in the aqueous phase. The selectivity of the extraction can often be controlled by adjusting the pH of the aqueous solution. This technique is not only useful for the separation and preconcentration of metal ions but also for their quantitative determination by spectrophotometry if the resulting complex is colored.

The presence of the chloro and methyl substituents on the 5-Chloro-3-methylquinolin-8-ol molecule can influence its selectivity and the extraction efficiency for different metal ions compared to the parent 8-hydroxyquinoline. These groups can affect the basicity of the coordinating nitrogen and oxygen atoms, as well as the solubility of the resulting metal complex in the organic solvent.

Applications of 8-Hydroxyquinoline Derivatives in Analytical Chemistry

| Technique | Principle | Role of 8-Hydroxyquinoline Derivative | Potential Advantage of 5-Chloro-3-methylquinolin-8-ol |

|---|---|---|---|

| Gravimetric Analysis | Formation of an insoluble precipitate with a metal ion. | Forms a stable, weighable metal complex. | Modified solubility of the complex may lead to more complete precipitation. |

| Solvent Extraction | Selective transfer of a metal ion from an aqueous to an organic phase. | Forms a neutral, lipophilic metal complex. | Altered selectivity and extraction efficiency due to electronic and steric effects of substituents. |

Future Research Directions and Translational Potential Non Clinical Focus

Design of Novel Ligands with Enhanced Selectivity and Affinity

The development of new ligands based on the 5-Chloro-3-methylquinolin-8-ol scaffold is a key area of future research, with a primary goal of enhancing selectivity and affinity for specific molecular targets. The quinoline (B57606) nucleus is considered a "privileged scaffold" in medicinal chemistry, meaning it can be modified with different substituents to interact with a wide range of biological targets. orientjchem.org

Structure-Activity Relationship (SAR) Studies: A deeper understanding of the structure-activity relationships is crucial for rational ligand design. nih.gov Systematic modifications of the 5-Chloro-3-methylquinolin-8-ol core will be essential. For instance, the introduction of different functional groups at various positions on the quinoline ring can significantly influence the compound's properties. orientjchem.org Studies on related 8-hydroxyquinoline (B1678124) derivatives have shown that substitutions on the quinoline ring greatly influence their biological activity. orientjchem.org For example, the introduction of an electron-withdrawing chloro-substituent at the R5 position of 8-hydroxyquinoline derivatives has been shown to decrease the pKa values of both the hydroxyl group and the quinolinium nitrogen. nih.govacs.org

Computational Modeling: Computational methods are increasingly being employed to facilitate the design of novel quinoline derivatives with improved properties. orientjchem.org Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, pharmacophore mapping, and molecular docking can predict the binding affinity and selectivity of newly designed ligands, thereby prioritizing synthetic efforts. nih.gov These computational tools can help in the virtual screening of large compound libraries and in the de novo design of ligands with optimized interactions with their target.

Synthesis of Derivatives: The synthesis of novel derivatives remains a cornerstone of this research. Various synthetic methodologies can be employed to create a diverse library of compounds for screening. nih.gov For example, modifications to the Friedländer synthesis, a classic method for synthesizing quinoline and its derivatives, are being explored to generate novel analogs. orientjchem.org The ability to combine the quinoline scaffold with other heterocyclic structures further expands the possibilities for creating novel agents with unique properties. orientjchem.org

Table 1: Key Considerations in the Design of Novel 5-Chloro-3-methylquinolin-8-ol Ligands

| Design Strategy | Rationale | Desired Outcome |

| Structure-Activity Relationship (SAR) Guided Modifications | To understand the impact of specific structural features on activity and selectivity. | Identification of key pharmacophoric elements and optimization of ligand-target interactions. |

| Computational and Molecular Modeling | To predict binding affinities and guide the design of more potent and selective ligands. | Prioritization of synthetic targets and reduction of experimental screening efforts. |

| Combinatorial Chemistry and High-Throughput Screening | To rapidly generate and screen large libraries of diverse derivatives. | Discovery of novel lead compounds with enhanced properties. |

| Fragment-Based Ligand Design | To build potent ligands by identifying and linking small molecular fragments that bind to the target. | Development of highly efficient and specific binders. |

Exploration of Alternative Mechanistic Pathways

While the primary mechanisms of action of many quinoline derivatives are well-documented, there is a growing interest in exploring alternative and non-canonical mechanistic pathways. This research could reveal novel applications for 5-Chloro-3-methylquinolin-8-ol and its analogs.

The biological activity of quinoline derivatives is diverse, with known effects on DNA synthesis, cell division, and viral replication. orientjchem.org However, emerging research suggests that these compounds may also interact with other cellular targets and signaling pathways. For instance, novel quinoline analogues have been identified as potent inhibitors of the NLRP3 inflammasome, suggesting a role in modulating inflammatory responses. nih.gov

Future investigations could focus on:

Target Deconvolution: Identifying the direct molecular targets of 5-Chloro-3-methylquinolin-8-ol through techniques such as affinity chromatography, proteomics, and genetic screens.

Pathway Analysis: Utilizing systems biology approaches to understand how this compound affects global cellular signaling networks.

Interaction with Allosteric Sites: Investigating whether 5-Chloro-3-methylquinolin-8-ol can modulate the activity of proteins by binding to allosteric sites, which could offer a new level of selectivity.

Uncovering these alternative mechanisms could significantly broaden the scientific understanding and potential utility of this class of compounds.

Integration with Advanced Material Systems

The unique chemical properties of 5-Chloro-3-methylquinolin-8-ol, particularly its nature as a derivative of 8-hydroxyquinoline, a known chelating agent, make it an attractive candidate for integration into advanced material systems. nih.gov This integration could lead to the development of novel materials with tailored functionalities for a variety of non-clinical applications.

Hybrid Materials: The synthesis of hybrid materials incorporating 5-Chloro-3-methylquinolin-8-ol is a promising area of research. nih.gov For example, 8-hydroxyquinoline derivatives have been successfully incorporated into electrospun polymeric materials to impart beneficial biological properties. mdpi.com These hybrid materials could be designed as films, fibers, or nanoparticles with applications in areas such as antifungal materials for agricultural use. mdpi.com

Nanomaterials: The conjugation of 5-Chloro-3-methylquinolin-8-ol to nanomaterials, such as metallic nanoparticles, quantum dots, or carbon nanotubes, could enhance its properties and enable new applications. For instance, such nanocomposites could be explored for their catalytic or sensing capabilities.

Polymer Composites: Incorporating 5-Chloro-3-methylquinolin-8-ol into polymer matrices could lead to the development of functional polymers with enhanced thermal stability, conductivity, or antimicrobial properties. The compatibility of the quinoline derivative with the polymer and the resulting material's properties would be key areas of investigation.

Table 2: Potential Applications of 5-Chloro-3-methylquinolin-8-ol in Advanced Materials

| Material System | Potential Functionality | Example Application Area |

| Polymer-Based Fibers | Antifungal, Antimicrobial | Agricultural materials, protective textiles |

| Nanoparticle Conjugates | Sensing, Catalysis | Chemical sensors, industrial catalysts |

| Metal-Organic Frameworks (MOFs) | Gas storage, Separation | Selective gas capture, chemical purification |

| Conductive Polymers | Enhanced electrical properties | Organic electronics, antistatic coatings |

Development of High-Performance Analytical Tools

The ability to accurately and sensitively detect and quantify 5-Chloro-3-methylquinolin-8-ol is crucial for research and quality control. Therefore, the development of high-performance analytical tools is a critical area of future research.

Chromatographic Methods: High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of halogenated 8-hydroxyquinoline compounds. researchgate.net Future work could focus on optimizing HPLC methods for 5-Chloro-3-methylquinolin-8-ol, including the development of new stationary phases and mobile phase compositions to improve resolution and reduce analysis time. A reliable and highly sensitive detection method based on liquid chromatography coupled with triple quadrupole electrospray tandem mass spectrometry (LC-MS/MS) has been developed for the determination and quantification of related compounds like 5-chloroquinolin-8-ol. researchgate.netresearchgate.net

Spectroscopic Techniques: Spectroscopic methods, such as UV-Vis and fluorescence spectroscopy, can also be employed for the analysis of quinoline derivatives. The development of selective chemosensors based on the fluorescence quenching or enhancement upon binding to specific analytes is an active area of research.

Electrochemical Sensors: The electrochemical properties of 5-Chloro-3-methylquinolin-8-ol could be exploited for the development of sensitive and selective electrochemical sensors. These sensors could offer advantages in terms of portability, cost-effectiveness, and real-time analysis.

Thin-Layer Chromatography (TLC): A simple, rapid, and economical normal phase thin-layer chromatography (TLC) method has been developed for the identification and quantification of 5,7-dichloroquinolin-8-ol and 5-chloroquinolin-8-ol. researchgate.net This method could be adapted for the analysis of 5-Chloro-3-methylquinolin-8-ol in various matrices.

Table 3: Comparison of Analytical Techniques for 5-Chloro-3-methylquinolin-8-ol

| Analytical Technique | Principle | Advantages | Potential Challenges |

| HPLC | Separation based on differential partitioning between a mobile and stationary phase. | High resolution, quantitative accuracy, well-established. | Requires specialized equipment, can be time-consuming. |

| LC-MS/MS | Combines the separation power of LC with the mass analysis capabilities of MS. | High sensitivity and selectivity, structural information. | High instrument cost, matrix effects can interfere with quantification. |

| TLC | Separation on a thin layer of adsorbent material. | Simple, rapid, cost-effective, suitable for screening. | Lower resolution and sensitivity compared to HPLC. |

| Spectroscopy (UV-Vis, Fluorescence) | Measurement of light absorption or emission. | Rapid, non-destructive, can be highly sensitive. | Potential for interference from other compounds. |

| Electrochemical Sensors | Measurement of current or potential changes. | High sensitivity, portability, potential for real-time analysis. | Electrode fouling, selectivity can be a challenge. |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-Chloro-3-methylquinolin-8-ol, and what critical reaction parameters must be controlled?

- Methodological Answer : The synthesis typically involves halogenation and substitution reactions on the quinoline backbone. For example, 5-chloromethyl-8-hydroxyquinoline derivatives can be synthesized via reactions with concentrated HCl and formaldehyde under controlled temperatures (e.g., 90–110°C) to minimize side reactions . Key parameters include molar ratios (e.g., 2:1 for chloro precursors to aldehydes) and temperature gradients to optimize yield and purity.

Q. How is the molecular structure of 5-Chloro-3-methylquinolin-8-ol characterized experimentally?

- Methodological Answer : Structural characterization employs spectroscopic techniques (NMR, IR) and single-crystal X-ray diffraction (SC-XRD). SC-XRD analysis, supported by software like SHELXL and ORTEP-III , identifies bond lengths, angles, and critical points (e.g., ring and bond critical points via quantum chemical calculations at B3LYP/6-311++G(d,p) level) . Hydrogen bonding and π-π stacking interactions are quantified using tools like WinGX .

Advanced Research Questions

Q. What strategies resolve discrepancies in crystallographic data during refinement of 5-Chloro-3-methylquinolin-8-ol derivatives?

- Methodological Answer : Discrepancies in electron density maps or thermal parameters are addressed using iterative refinement in SHELXL . For twinned or high-symmetry crystals, the Flack parameter and Hooft statistics validate absolute structure. Software pipelines (e.g., CrysAlis PRO) integrate data scaling and absorption corrections to reduce systematic errors . Multi-conformer models and restraints on disordered regions improve reliability factors (e.g., R1 < 0.05) .

Q. How do computational methods like DFT aid in understanding the electronic properties of 5-Chloro-3-methylquinolin-8-ol?

- Methodological Answer : Density Functional Theory (DFT) at B3LYP/6-311G(d,p) level calculates frontier molecular orbitals (HOMO-LUMO), electrostatic potential maps, and Mulliken charges to predict reactivity and stability . Limitations include approximations in solvent effects (e.g., PCM model) and van der Waals interactions. Basis set superposition errors (BSSE) are mitigated via counterpoise corrections .

Q. What methodologies are used to study the metal-chelating properties of 5-Chloro-3-methylquinolin-8-ol in biomedical applications?

- Methodological Answer : UV-Vis titration and cyclic voltammetry assess binding constants (logK) with transition metals (e.g., Co²⁺, Fe³⁺). Spectrophotometric methods monitor ligand-to-metal charge transfer (LMCT) bands. For biological activity, in vitro assays (e.g., MIC for antimicrobial activity) correlate chelation efficiency with bioactivity . X-ray absorption spectroscopy (XAS) validates coordination geometry in metal complexes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.